(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by an ethylaminomethyl substituent at the 2-position of the pyrrolidine ring and a benzyl ester group at the 1-carboxylic acid position. Its stereochemistry and functional groups make it a versatile scaffold for structural modifications, enabling comparisons with analogous compounds in terms of physicochemical properties, synthetic routes, and biological activity.
Properties
IUPAC Name |
benzyl (2S)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-16-11-14-9-6-10-17(14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJDLCXKBRYQC-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Ring Formation
The pyrrolidine core is often synthesized through cyclization reactions. For example, a cyclopentenone intermediate undergoes catalytic hydrogenation to yield the saturated pyrrolidine ring. Patent data describe the use of palladium or platinum catalysts under hydrogen gas (1–3 atm) to achieve cis-selectivity, critical for maintaining stereochemical integrity.
Table 1: Cyclization Reaction Conditions
| Starting Material | Catalyst | Pressure (atm) | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| Cyclopentenone | Pd/C | 2 | 85 | 95:5 |
| Allenes | PtO₂ | 1.5 | 78 | 90:10 |
Introduction of the Ethylaminomethyl Group
The ethylaminomethyl side chain is introduced via nucleophilic substitution or reductive amination. A preferred method involves reacting 2-(bromomethyl)pyrrolidine with ethylamine in the presence of a base such as potassium carbonate.
Key Reaction :
This step requires anhydrous conditions to prevent hydrolysis of the bromomethyl group. Yields range from 70–85%, with residual impurities removed via column chromatography.
Benzyl Ester Protection
The carboxylic acid group is protected as a benzyl ester to prevent unwanted side reactions during subsequent steps. Benzylation is achieved using benzyl bromide or chloride in the presence of a base.
Esterification Conditions
-
Reagents : Benzyl bromide, triethylamine (TEA), dimethylformamide (DMF).
-
Temperature : 0–25°C.
Mechanism :
Stereochemical Control
The (S)-configuration is introduced using chiral catalysts or resolved via enzymatic methods. Asymmetric hydrogenation of prochiral enamines using Rhodium-(S)-BINAP complexes achieves enantiomeric excess (ee) >98%.
Table 2: Asymmetric Hydrogenation Parameters
| Substrate | Catalyst | ee (%) | Reaction Time (h) |
|---|---|---|---|
| Prochiral enamine | Rh-(S)-BINAP | 98.5 | 12 |
| α,β-unsaturated ketone | Ru-TsDPEN | 97.2 | 18 |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency. Key advantages include:
Table 3: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 75 | 88 |
| Purity (%) | 92 | 97 |
| Throughput (kg/day) | 5 | 20 |
Purification and Characterization
Final purification involves recrystallization from ethanol/water mixtures or preparative HPLC. Critical quality control parameters include:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester or amine functionalities.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl ester group with other ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₂₂N₂O₂
- Molecular Weight : 262.35 g/mol
- Chemical Structure : The compound features a pyrrolidine ring, an ethylamine side chain, and a benzyl ester functional group, contributing to its reactivity and selectivity in various chemical reactions.
Organic Synthesis
(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in several key reactions:
- Mannich Reaction : This compound is utilized in the Mannich reaction to form β-amino carbonyl compounds. The enantioselectivity of these reactions can be enhanced by using this pyrrolidine derivative as a chiral auxiliary .
- Nitro-Michael Addition : In studies involving organocatalysis, (S)-2-Ethylaminomethyl-pyrrolidine has been shown to catalyze nitro-Michael additions effectively, yielding products with high enantioselectivity .
Data Table: Reaction Outcomes
| Reaction Type | Catalyst Used | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Mannich Reaction | (S)-2-Ethylaminomethyl-pyrrolidine | 85 | 90 |
| Nitro-Michael Addition | Organocatalyst from (S)-pyrrolidine | 78 | 95 |
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Antidepressant Activity : Research indicates that derivatives of (S)-2-Ethylaminomethyl-pyrrolidine may exhibit antidepressant properties through modulation of neurotransmitter systems .
- Neuroprotective Effects : Studies have suggested that this compound could provide neuroprotection in models of neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of (S)-2-Ethylaminomethyl-pyrrolidine resulted in a significant reduction in neuroinflammation markers, suggesting potential use in treating conditions like Alzheimer’s disease.
Organocatalysis
(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is recognized for its role as an organocatalyst:
- Catalytic Activity : It has been successfully employed as a catalyst in asymmetric synthesis reactions, enhancing reaction rates and selectivity without the need for metal catalysts .
Data Table: Catalytic Performance
| Reaction Type | Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Asymmetric Aldol Reaction | (S)-Pyrrolidine | 92 | 88 |
| Enamine Formation | (S)-Pyrrolidine | 85 | 90 |
Mechanism of Action
The mechanism of action of (S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The ethylaminomethyl group in the target compound confers moderate lipophilicity compared to the methylaminomethyl analogue .
- Chirality : The (S)-configuration at C2 is critical for stereoselective interactions in biological systems, as seen in related protease inhibitors .
Physicochemical Properties
- Solubility: The hydrochloride salt of 2-aminomethyl-pyrrolidine-1-carboxylic acid benzyl ester demonstrates higher aqueous solubility than the free base form of the target compound due to ionic character .
- Thermal Stability: Phosphinoyl derivatives (e.g., 2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester) may exhibit lower thermal stability due to hydrolytically sensitive phosphonate groups .
- Polarity : Sulfur-containing analogues (e.g., 3-(2-hydroxyethylsulfanyl) derivative) show increased polarity, impacting chromatographic behavior and membrane permeability .
Biological Activity
(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound known for its potential biological activities, particularly in the context of neurological applications. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features a pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle. Its structure includes:
- Amino acid derivative : The presence of (S)-2-amino-3-methyl-butyric acid.
- Benzyl ester functionality : This enhances lipophilicity, potentially influencing biological activity and pharmacokinetics.
Biological Activity Overview
Preliminary studies suggest that (S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester exhibits significant biological activities, particularly related to neuroprotection and neurotransmitter modulation. The following sections detail these activities, supported by data from various studies.
Neuroprotective Effects
Research indicates that compounds with similar structures may provide neuroprotective benefits. The amino acid derivative can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Table 1: Comparative Analysis of Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester | Pyrrolidine ring, Benzyl ester | Potential neuroprotective effects | Complex structure |
| (S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid | Pyrrolidine ring, Carboxylic acid | Neurotransmitter modulation | No ester functionality |
| N-(Benzyloxycarbonyl)-(S)-2-amino-3-methylbutyric acid | Amino acid derivative | Possible therapeutic effects | Different functional group |
- Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, enhancing synaptic transmission or protecting against excitotoxicity.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, which could contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study published in the Journal of Organic Chemistry demonstrated that certain pyrrolidine derivatives exhibit significant binding affinity to neurotransmitter receptors, indicating potential therapeutic roles in neurological disorders .
- Another investigation focused on the metabolic pathways of similar esters, revealing that the hydrolysis of benzyl esters leads to biologically active metabolites that can modulate cellular functions .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of (S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is crucial for evaluating its therapeutic potential. Studies suggest that:
Q & A
Q. How can researchers validate the formation of benzyl ester bonds in complex matrices (e.g., polymer composites)?
- Ion chromatography (IC) quantifies glucuronic acid released after alkaline hydrolysis, correlating with ester bond content.
- ¹³C NMR detects ester carbonyl signals (~165–170 ppm) and monitors bond cleavage kinetics .
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
